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For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-BAY-985 is a potent and highly selective, ATP-competitive dual inhibitor of TANK-binding
kinase 1 (TBK1) and IkB kinase ¢ (IKKg).[1][2][3][4][5] These noncanonical IKB kinases are
crucial players in innate immunity signaling pathways, and their dysregulation has been
implicated in various inflammatory diseases and cancer. This technical guide provides an in-
depth overview of the discovery, synthesis, and biological evaluation of (Rac)-BAY-985,
intended for researchers and professionals in the field of drug development.

Discovery of (Rac)-BAY-985

The discovery of (Rac)-BAY-985 originated from a high-throughput screening (HTS) of a
compound library to identify inhibitors of the TBK1/IKKe pathway. The screening cascade
involved a cell-based assay measuring the inhibition of interferon regulatory factor 3 (IRF3)
phosphorylation, a key downstream event of TBK1/IKKe activation. This was followed by
biochemical assays to confirm direct inhibition of the kinases. Through these efforts, a family of
benzimidazoles was identified as a promising starting point for medicinal chemistry
optimization, ultimately leading to the identification of BAY-985.

Synthesis of (Rac)-BAY-985

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b15092534?utm_src=pdf-interest
https://www.benchchem.com/product/b15092534?utm_src=pdf-body
https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.9b01460
https://pubmed.ncbi.nlm.nih.gov/31859507/
https://www.selleckchem.com/products/bay-985.html
https://www.researchgate.net/publication/338090419_Discovery_of_BAY-985_a_highly_selective_TBK1Ikke_inhibitor
https://www.caymanchem.com/product/34234/bay-985
https://www.benchchem.com/product/b15092534?utm_src=pdf-body
https://www.benchchem.com/product/b15092534?utm_src=pdf-body
https://www.benchchem.com/product/b15092534?utm_src=pdf-body
https://www.benchchem.com/product/b15092534?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15092534?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The chemical synthesis of (Rac)-BAY-985 is detailed in the supporting information of the
primary publication by Lefranc et al. (2020) in the Journal of Medicinal Chemistry. The
synthesis is a multi-step process involving the construction of the core benzimidazole scaffold
followed by the coupling of the side chains.

Biological Activity and Mechanism of Action

(Rac)-BAY-985 is a potent inhibitor of TBK1 and IKKe with high selectivity over other kinases.
Its mechanism of action is the competitive inhibition of ATP binding to the kinase domain of
TBK1 and IKKg, thereby preventing the phosphorylation of their downstream substrates, most
notably IRF3. The inhibition of IRF3 phosphorylation prevents its dimerization and translocation
to the nucleus, which in turn blocks the transcription of type | interferons and other
inflammatory genes.

Signaling Pathway of TBK1/IKKe and Inhibition by (Rac)-
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Caption: Signaling pathway of TBK1/IKKe activation and its inhibition by (Rac)-BAY-985.

Quantitative Data
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The biological activity of (Rac)-BAY-985 has been characterized in various biochemical and

cellular assays. The following tables summarize the key quantitative data.

Target Assay Condition IC50 (nM)
TBK1 low ATP 2
TBK1 high ATP 30
IKKe 2
pIRF3 (cellular) 74

Table 1: In vitro inhibitory activity of (Rac)-BAY-985.
Cell Line Description IC50 (nM)
SK-MEL-2 Human melanoma 900
ACHN Human renal cell carcinoma 7260

Table 2: Anti-proliferative activity of (Rac)-BAY-985.

Kinase IC50 (nM)
FLT3 123

RSK4 276
DRAK1 311

ULK1 7930

Table 3: Kinase selectivity profile of (Rac)-BAY-985.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of (Rac)-BAY-985

are provided in the supporting information of Lefranc et al., J. Med. Chem. 2020, 63, 2, 601—

612. Below are summaries of the key experimental methodologies.
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Caption: General experimental workflow for the synthesis and evaluation of (Rac)-BAY-985.

TBK1/IKKe Inhibition Assay (TR-FRET)

This assay quantifies the inhibitory effect of (Rac)-BAY-985 on the kinase activity of
recombinant human TBK1 and IKKe. The assay is based on Time-Resolved Fluorescence
Resonance Energy Transfer (TR-FRET).

o Reagents and Materials: Recombinant human TBK1 or IKKe enzyme, biotinylated peptide
substrate, ATP, assay buffer, and TR-FRET detection reagents.

e Procedure:
o The inhibitor is pre-incubated with the kinase in the assay buffer.

o The kinase reaction is initiated by the addition of a mixture of the peptide substrate and
ATP.

o The reaction is allowed to proceed for a defined period at room temperature.

o The reaction is stopped, and the TR-FRET detection reagents (e.g., a europium-labeled
anti-phospho-substrate antibody and streptavidin-XL665) are added.

o After incubation, the TR-FRET signal is measured. The signal is proportional to the
amount of phosphorylated substrate.

o Data Analysis: IC50 values are calculated by fitting the dose-response curves to a four-
parameter logistic equation.

Cellular pIRF3 Inhibition Assay

This assay measures the ability of (Rac)-BAY-985 to inhibit the phosphorylation of IRF3 in a
cellular context.

e Cell Line: A suitable cell line, such as MDA-MB-231 cells engineered to express mouse
IRF3, is used.

e Procedure:
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o Cells are seeded in microplates and treated with various concentrations of (Rac)-BAY-
985.

o The TBK1/IKKe pathway is stimulated (e.g., using poly(l:C)).
o After a defined incubation period, the cells are lysed.

o The level of phosphorylated IRF3 in the cell lysate is quantified using a suitable method,
such as a sandwich ELISA or a TR-FRET-based assay.

» Data Analysis: IC50 values are determined from the dose-response curves.

Cell Proliferation Assay (e.g., using SK-MEL-2 cells)

This assay assesses the effect of (Rac)-BAY-985 on the proliferation of cancer cell lines.
e Cell Line: SK-MEL-2 human melanoma cells are a commonly used model.
e Procedure:

o Cells are seeded in 96-well or 384-well plates and allowed to attach overnight.

o The cells are then treated with a range of concentrations of (Rac)-BAY-985.

o After a prolonged incubation period (e.g., 72-96 hours), cell viability is measured using a
colorimetric or luminescent assay (e.g., CellTiter-Glo).

» Data Analysis: The IC50 values, representing the concentration of the compound that inhibits
cell growth by 50%, are calculated from the resulting dose-response curves.

Conclusion

(Rac)-BAY-985 is a valuable chemical probe for studying the biological roles of TBK1 and IKKEe.
Its high potency and selectivity make it a useful tool for dissecting the signaling pathways
regulated by these kinases. While it has shown anti-proliferative effects in vitro, its in vivo anti-
tumor activity was found to be weak in a human melanoma xenograft model, suggesting that
further optimization may be required for therapeutic applications. This technical guide provides
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a comprehensive summary of the discovery, synthesis, and biological characterization of (Rac)-
BAY-985, serving as a resource for researchers in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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